1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)-
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Overview
Description
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- is a heterocyclic compound that features a seven-membered ring containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- can be achieved through several methods. One common approach involves the intramolecular aza-Wittig reaction of azides derived from amino azides and α, β-unsaturated ketones . This reaction typically requires specific conditions, such as the presence of a reducing agent like lithium aluminium hydride, to afford the corresponding saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, including the use of one-pot synthesis and multicomponent reactions, can be applied to scale up the production of 1H-Azepine derivatives .
Chemical Reactions Analysis
Types of Reactions
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to introduce functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminium hydride), and catalysts (e.g., proline and AlCl3 for Michael addition reactions) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield saturated heterocycles, while substitution reactions can produce a variety of substituted azepine derivatives .
Scientific Research Applications
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- involves its interaction with molecular targets and pathways within biological systems. The specific pathways and targets depend on the compound’s structure and the functional groups present. For example, azepine derivatives have been studied for their ability to inhibit enzymes or interact with receptors involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-azepine: This compound shares a similar azepine ring structure but lacks the pyrazolyl substituent.
2,3,6,7-Tetrahydro-1H-1,4-diazepine: This compound features an additional nitrogen atom in the ring, leading to different chemical properties and reactivity.
Benzazepines: These compounds have a benzene ring fused to the azepine ring, resulting in distinct biological activities and applications.
Uniqueness
1H-Azepine, 2,3,6,7-tetrahydro-1-(1-methyl-4-nitro-1H-pyrazol-5-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazolyl group enhances its potential for various applications, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C10H14N4O2 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
1-(2-methyl-4-nitropyrazol-3-yl)-2,3,6,7-tetrahydroazepine |
InChI |
InChI=1S/C10H14N4O2/c1-12-10(9(8-11-12)14(15)16)13-6-4-2-3-5-7-13/h2-3,8H,4-7H2,1H3 |
InChI Key |
INFLAXDGQQDQJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)[N+](=O)[O-])N2CCC=CCC2 |
Origin of Product |
United States |
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